2-Chloro-n-[1-(1-methyl-1h-1,2,4-triazol-3-yl)ethyl]propanamide
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Overview
Description
2-Chloro-n-[1-(1-methyl-1h-1,2,4-triazol-3-yl)ethyl]propanamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-n-[1-(1-methyl-1h-1,2,4-triazol-3-yl)ethyl]propanamide typically involves the reaction of 1-methyl-1h-1,2,4-triazole with a suitable chlorinated propanamide derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-n-[1-(1-methyl-1h-1,2,4-triazol-3-yl)ethyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or primary amines. The reactions are typically carried out in polar solvents such as DMF or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of triazole derivatives, while oxidation and reduction can lead to different functionalized triazoles .
Scientific Research Applications
2-Chloro-n-[1-(1-methyl-1h-1,2,4-triazol-3-yl)ethyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antifungal, and antibacterial activities.
Biological Studies: The compound is employed in studies investigating the biological activity of triazole derivatives, including their interactions with enzymes and receptors.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Chloro-n-[1-(1-methyl-1h-1,2,4-triazol-3-yl)ethyl]propanamide involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1h-1,2,4-triazole-3-carboxylate: Another triazole derivative with similar structural features but different functional groups.
2-(1-Methyl-1h-1,2,4-triazol-5-yl)pyridine: A compound with a triazole ring and a pyridine moiety, used in coordination chemistry.
Uniqueness
2-Chloro-n-[1-(1-methyl-1h-1,2,4-triazol-3-yl)ethyl]propanamide is unique due to the presence of the chloro and propanamide groups, which confer distinct reactivity and biological activity compared to other triazole derivatives.
Properties
IUPAC Name |
2-chloro-N-[1-(1-methyl-1,2,4-triazol-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4O/c1-5(9)8(14)11-6(2)7-10-4-13(3)12-7/h4-6H,1-3H3,(H,11,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAWYTFNANIWJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=N1)C)NC(=O)C(C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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